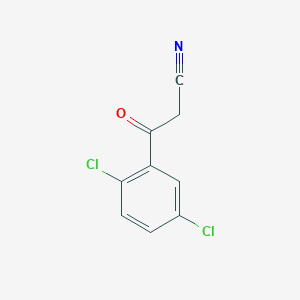

3-(2,5-DICHLOROPHENYL)-3-OXOPROPANENITRILE

Descripción

Significance of β-Ketonitriles in Organic Synthesis and Medicinal Chemistry

β-Ketonitriles, also known as 3-oxoalkanenitriles, are a highly valuable class of compounds recognized for their versatility as intermediates in both organic synthesis and medicinal chemistry. thieme-connect.comresearchgate.net Their structure contains both a ketone and a nitrile group, which can be manipulated selectively or made to react in concert to build a wide array of molecular frameworks. rsc.org

In organic synthesis, β-ketonitriles serve as foundational building blocks for numerous families of compounds. researchgate.net They are frequently employed in multi-component reactions, such as the Biginelli reaction to produce dihydropyrimidinones, and in various cascade and domino reactions that efficiently construct complex molecules in a single step. rsc.orgresearchgate.netias.ac.in Their reactivity allows for the synthesis of diverse structures, including:

Heterocyclic Compounds: They are precursors to biologically active scaffolds like quinolines, chromenes, pyridines, and pyrazoles. rsc.org

Carbocyclic Compounds: They can be used to form substituted naphthalenes and other carbocyclic systems. rsc.org

Acyclic Compounds: They are intermediates in the synthesis of α-ketoesters and other functionalized acyclic molecules. rsc.org

The significance of β-ketonitriles is profoundly felt in medicinal chemistry, where they function as key intermediates for pharmacologically active agents. rsc.orgutsa.edu Their utility as precursors has been demonstrated in the development of compounds with a range of therapeutic potentials, including anti-inflammatory, anticancer, antimalarial, and anti-HIV activities. rsc.org For instance, diaminopyrimidines derived from β-ketonitriles have shown potential as antiparasitic drugs by targeting enzymes essential for parasite survival. utsa.edu

Table 1: Synthetic Applications of β-Ketonitriles

| Product Class | Synthetic Utility | Resulting Scaffolds/Compounds |

| Heterocycles | Precursors in cyclization and condensation reactions | Quinolines, Chromenes, Pyridines, Pyrimidines, Pyrazoles |

| Carbocycles | Building blocks for ring formation | Substituted Naphthalenes, Benzofulvenes |

| Acyclic Systems | Intermediates for functional group transformation | α-Ketoesters, Polyfunctional δ-Diketones |

| Medicinal Agents | Starting materials for bioactive molecules | Anticancer, Anti-inflammatory, Antimalarial, Anti-HIV drugs |

| This table summarizes the diverse applications of β-ketonitriles as versatile intermediates in chemical synthesis, based on established research findings. rsc.orgmdpi.com |

Overview of the Dichlorophenyl Moiety in Biologically Active Compounds

The dichlorophenyl moiety is a common structural feature in a multitude of biologically active compounds and approved pharmaceuticals. nih.gov The inclusion of chlorine atoms on a phenyl ring significantly alters the parent molecule's physicochemical properties, including its lipophilicity, electronic character, and metabolic stability. These modifications can profoundly influence a compound's pharmacokinetic profile and its binding affinity for biological targets. nih.gov

The specific positioning of the two chlorine atoms on the phenyl ring (e.g., 2,4-dichloro, 3,4-dichloro, 2,6-dichloro, or 3,5-dichloro) is critical, as different isomers can lead to vastly different biological outcomes. For example, in the development of dichlorophenylacrylonitriles as potential anticancer agents, researchers found that a 3,4-dichlorophenyl substitution resulted in high cytotoxicity against breast cancer cell lines, whereas a 2,6-dichlorophenyl moiety led to a tenfold decrease in potency. nih.gov This highlights the crucial role of substitution patterns in structure-activity relationships.

The dichlorophenyl group has been incorporated into a wide range of therapeutic candidates, demonstrating its importance in drug discovery. nih.govmdpi.comdrugbank.com Its presence is a key feature in molecules designed to treat various conditions, from infectious diseases to cancer and metabolic disorders.

Table 2: Examples of Biologically Active Compounds Featuring a Dichlorophenyl Moiety

| Compound Class/Name | Dichloro- Substitution | Therapeutic Area/Biological Activity | Reference |

| Dichlorophenylacrylonitriles | 3,4-dichloro / 2,6-dichloro | Antitumor Agents (Breast Cancer) | nih.gov |

| N-benzyl-5-(3,4-dichlorophenyl)furan-2-carboxamide | 3,4-dichloro | Antifungal (Anti-Candida) | mdpi.com |

| Cannabinoid-1 Receptor Antagonist | 2,4-dichloro | Obesity and Metabolic Syndrome | nih.gov |

| Dicloromezotiaz | 3,5-dichloro | Insecticide (Nicotinic Acetylcholine (B1216132) Receptor Modulator) | herts.ac.uk |

| This table presents selected examples of compounds where a dichlorophenyl group is integral to their biological function. |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-(2,5-dichlorophenyl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NO/c10-6-1-2-8(11)7(5-6)9(13)3-4-12/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBRBBYORYGKRDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)CC#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50606556 | |

| Record name | 3-(2,5-Dichlorophenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50606556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56719-08-5 | |

| Record name | 3-(2,5-Dichlorophenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50606556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2,5-dichlorophenyl)-3-oxopropanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization of 3 2,5 Dichlorophenyl 3 Oxopropanenitrile

Cyclization Reactions for Heterocycle Formation

The strategic placement of the ketone and nitrile groups in 3-(2,5-dichlorophenyl)-3-oxopropanenitrile facilitates a variety of intramolecular and intermolecular cyclization reactions, leading to the formation of stable five- and six-membered heterocyclic rings. These reactions are fundamental in medicinal and materials chemistry for generating novel molecular scaffolds.

Synthesis of Pyrazolyl Derivatives

The synthesis of pyrazoles from β-ketonitriles is a well-established and efficient process. The reaction of this compound with hydrazine (B178648) or its derivatives proceeds via a cyclocondensation mechanism. The initial step involves the nucleophilic attack of a hydrazine nitrogen atom on the electrophilic ketone carbonyl group, forming a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the nitrile carbon. Subsequent tautomerization of the resulting imine leads to the formation of the stable aromatic pyrazole (B372694) ring, typically yielding a 5-aminopyrazole derivative. mdpi.comgoogle.com The use of substituted hydrazines, such as phenylhydrazine, allows for the introduction of substituents on the pyrazole nitrogen. mdpi.com

Table 1: Synthesis of Pyrazolyl Derivatives

| Reactant 1 | Reactant 2 | Conditions | Product |

|---|---|---|---|

| This compound | Hydrazine Hydrate (B1144303) | Ethanol, Reflux | 5-Amino-3-(2,5-dichlorophenyl)-1H-pyrazole |

Formation of Thiophene Derivatives

The Gewald reaction provides a direct route to highly substituted 2-aminothiophenes from α-cyano ketones. researchgate.netresearchgate.net In this multicomponent reaction, this compound acts as both the ketone and the active methylene (B1212753) nitrile component. The reaction is typically performed in a one-pot synthesis involving elemental sulfur and a base, such as morpholine (B109124) or triethylamine, in a polar solvent like ethanol. impactfactor.orgarkat-usa.org The mechanism is believed to start with the formation of a thioenolate from the ketonitrile and sulfur, which then undergoes intramolecular cyclization and subsequent tautomerization to yield the final 2-aminothiophene-3-carbonitrile (B183302) product. nih.gov

Table 2: Formation of Thiophene Derivatives via Gewald Reaction

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product |

|---|

Synthesis of Thiazole (B1198619) Derivatives

Thiazole rings can be synthesized using the Hantzsch thiazole synthesis, which classically involves the condensation of an α-haloketone with a thioamide. nih.govbepls.com To utilize this compound as a substrate for this reaction, it must first be halogenated at the α-position. This can be achieved using standard halogenating agents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂) to produce 2-halo-3-(2,5-dichlorophenyl)-3-oxopropanenitrile. The resulting α-haloketonitrile is then reacted with a thioamide, such as thiourea, in a cyclocondensation reaction. The sulfur atom of the thioamide displaces the halide, and the nitrogen atom attacks the carbonyl carbon, followed by dehydration to form the aromatic thiazole ring. researchgate.netresearchgate.net

Table 3: Two-Step Synthesis of Thiazole Derivatives

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 (Halogenation) | This compound, N-Bromosuccinimide (NBS) | CCl₄, Reflux | 2-Bromo-3-(2,5-dichlorophenyl)-3-oxopropanenitrile |

Derivatization to Nicotinonitriles (Cyanopyridines)

Substituted nicotinonitriles, also known as cyanopyridines, can be synthesized from β-ketonitriles through various cyclocondensation strategies. One common method involves the reaction of this compound with another active methylene compound, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of ammonium (B1175870) acetate (B1210297). In this reaction, ammonium acetate serves as the nitrogen source for the pyridine (B92270) ring. The reaction proceeds through a series of Knoevenagel condensations and Michael additions, ultimately leading to cyclization and aromatization to form the highly functionalized pyridine core.

Table 4: Synthesis of Nicotinonitrile Derivatives

| Reactant 1 | Reactant 2 | Reagent/Solvent | Product |

|---|---|---|---|

| This compound | Malononitrile | Ammonium Acetate / Acetic Acid | 2-Amino-4-(2,5-dichlorophenyl)-6-oxo-1,6-dihydropyridine-3,5-dicarbonitrile |

Synthesis of Pyrimidine (B1678525) and Pyrido[2,3-d]pyrimidine (B1209978) Derivatives

The β-ketonitrile moiety is a versatile precursor for pyrimidine synthesis. By reacting this compound with amidine-containing reagents like urea, thiourea, or guanidine, substituted aminopyrimidines can be obtained. nih.gov The reaction involves condensation of the amidine with the 1,3-dielectrophilic ketonitrile system to form the six-membered pyrimidine ring.

Furthermore, the nicotinonitrile derivatives obtained in section 3.1.4 are key intermediates for the synthesis of fused heterocyclic systems like pyrido[2,3-d]pyrimidines. For instance, an ortho-aminonicotinonitrile can be cyclized with various one-carbon reagents. Reaction with formamide (B127407) or a mixture of triethyl orthoformate and acetic anhydride (B1165640) can introduce the necessary atoms to close the pyrimidine ring, yielding the pyrido[2,3-d]pyrimidine scaffold. nih.govniscpr.res.in

Table 5: Synthesis of Pyrimidine and Fused Pyrimidine Derivatives

| Reactant(s) | Reagent/Conditions | Product Class | Example Product |

|---|---|---|---|

| This compound, Guanidine Hydrochloride | Sodium Ethoxide / Ethanol | Pyrimidine | 2,4-Diamino-6-(2,5-dichlorophenyl)pyrimidine-5-carbonitrile |

Formation of Oxadiazole Derivatives

The synthesis of 1,3,4-oxadiazoles from this compound is a multi-step process. The key intermediate for this transformation is an acylhydrazide (hydrazide). First, the nitrile group of the starting material is typically hydrolyzed to a carboxylic acid ester. This ester is then treated with hydrazine hydrate to form the corresponding 3-(2,5-dichlorophenyl)-3-oxopropanehydrazide. This acylhydrazide can then undergo cyclodehydration with various reagents to form the 1,3,4-oxadiazole (B1194373) ring. nih.gov Common methods include reacting the acylhydrazide with triethyl orthoformate to yield a 2-substituted oxadiazole or acylating the terminal nitrogen with an acid chloride followed by cyclization using a dehydrating agent like phosphorus oxychloride or thionyl chloride. researchgate.netgoogle.com

Table 6: Multi-step Synthesis of 1,3,4-Oxadiazole Derivatives

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 (Esterification) | This compound | H₂SO₄, Ethanol | Ethyl 3-(2,5-dichlorophenyl)-3-oxopropanoate |

| 2 (Hydrazinolysis) | Ethyl 3-(2,5-dichlorophenyl)-3-oxopropanoate, Hydrazine Hydrate | Ethanol, Reflux | 3-(2,5-Dichlorophenyl)-3-oxopropanehydrazide |

Condensation Reactions with Aldehydes

The presence of an active methylene group (a CH2 group flanked by two electron-withdrawing groups, the ketone and the nitrile) makes this compound an ideal substrate for Knoevenagel condensation. lscollege.ac.in This reaction involves the nucleophilic addition of the active methylene compound to an aldehyde, followed by a dehydration step to yield an α,β-unsaturated product. lscollege.ac.in

The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine (B6355638) or triethylamine), which facilitates the deprotonation of the active methylene group to form a carbanion. moriroku.co.jpmdpi.com This carbanion then attacks the carbonyl carbon of the aldehyde. The resulting adduct subsequently eliminates a molecule of water to afford the final condensed product. This process is a fundamental carbon-carbon bond-forming reaction in organic synthesis. moriroku.co.jpmdpi.com

Table 1: Plausible Knoevenagel Condensation of this compound

| Aldehyde Reactant | Catalyst | Expected Product |

|---|---|---|

| Benzaldehyde | Piperidine/Ethanol | 2-(2,5-dichlorobenzoyl)-3-phenylacrylonitrile |

| 4-Chlorobenzaldehyde | Triethylamine/Toluene (B28343) | 2-(2,5-dichlorobenzoyl)-3-(4-chlorophenyl)acrylonitrile |

Oxidation and Reduction Transformations

The functional groups of this compound can undergo both oxidation and reduction.

Reduction: The ketone group is susceptible to reduction to a secondary alcohol. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) are effective for this transformation, converting the carbonyl group into a hydroxyl group to yield 3-(2,5-dichlorophenyl)-3-hydroxypropanenitrile. moriroku.co.jpecochem.com.conih.gov Milder, more selective reagents like sodium triacetoxyborohydride (B8407120) could also be employed, which are particularly useful when other sensitive functional groups are present. wikipedia.org The nitrile group is generally resistant to NaBH₄ but can be reduced by stronger agents like lithium aluminum hydride (LiAlH₄).

Oxidation: The oxidation of the molecule is less straightforward. Strong oxidizing agents could potentially cleave the molecule or react at the aromatic ring. However, specific electrochemical oxidation methods have been applied to related cyanothioacrylamides, suggesting that targeted oxidation of derivatives of this compound is feasible. arkat-usa.org

Nucleophilic Substitution Reactions on the Dichlorophenyl Moiety

The dichlorophenyl ring of the molecule can participate in nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing effect of the β-oxopropanenitrile substituent activates the halogen atoms, particularly the chlorine at the C-2 position (ortho to the substituent), towards nucleophilic attack. minarjournal.comresearchgate.netnih.gov

This activation facilitates the displacement of the chlorine atom by various nucleophiles. For this reaction to proceed, the ring must be "activated" by electron-withdrawing groups, and a good leaving group (in this case, chloride) must be present. researchgate.net

Common nucleophiles for this type of reaction include:

Amines: Primary and secondary amines can displace the activated chlorine to form N-substituted aminophenyl derivatives. nih.gov

Alkoxides: Sodium or potassium alkoxides (e.g., sodium methoxide) can react to form the corresponding ether derivatives. researchgate.net

Hydroxides: Reaction with hydroxides, such as potassium hydroxide (B78521) in a suitable solvent like DMSO, can lead to the formation of a phenolic derivative.

The regioselectivity typically favors substitution at the position ortho to the most strongly activating group. researchgate.net

Reactions with Isothiocyanates

The active methylene group in this compound can act as a nucleophile and react with the electrophilic carbon atom of an isothiocyanate (R-N=C=S). semanticscholar.orgnih.gov This reaction is often carried out in the presence of a base to generate the carbanion from the active methylene group.

This initial addition is frequently followed by an intramolecular cyclization, leading to the formation of various sulfur- and nitrogen-containing heterocycles. A common outcome is the synthesis of substituted thiazole derivatives. researchgate.netias.ac.inmdpi.com For example, reaction with an isothiocyanate followed by treatment with an α-haloketone is a known route to highly substituted thiazoles. semanticscholar.org

Hydrazone and Hydrazide Derivatives

The carbonyl group of this compound readily undergoes condensation reactions with hydrazine and its derivatives to form hydrazones. mdpi.comminarjournal.com This reaction is a standard method for derivatizing ketones and aldehydes. minarjournal.com

The reaction with hydrazine hydrate (H₂NNH₂) will yield the corresponding hydrazone, 3-(2,5-dichlorophenyl)-3-(hydrazono)propanenitrile. Substituted hydrazines, such as phenylhydrazine, can be used to produce the corresponding phenylhydrazone derivatives. nih.gov

The formation of a hydrazide from the starting molecule is a more complex process. Hydrazides are typically synthesized from carboxylic acid esters or acyl chlorides reacting with hydrazine. mdpi.comecochem.com.cowikipedia.org To obtain a hydrazide from this compound, the nitrile group would first need to be hydrolyzed to a carboxylic acid or ester, followed by reaction with hydrazine.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-(2,5-dichlorobenzoyl)-3-phenylacrylonitrile |

| 2-(2,5-dichlorobenzoyl)-3-(4-chlorophenyl)acrylonitrile |

| 2-(2,5-dichlorobenzoyl)-3-(4-methoxyphenyl)acrylonitrile |

| 3-(2,5-dichlorophenyl)-3-hydroxypropanenitrile |

| Sodium borohydride |

| Lithium aluminum hydride |

| Sodium triacetoxyborohydride |

| Sodium methoxide |

| Potassium hydroxide |

| Phenylhydrazine |

| Hydrazine hydrate |

| Malononitrile |

| Ethyl cyanoacetate |

| Isothiocyanate |

| Thiazole |

| Thiophene |

| Pyridine |

| Indole |

Advanced Structural Characterization and Spectroscopic Analysis

X-ray Crystallography and Crystal Structure Analysis

X-ray crystallography is the definitive method for determining the solid-state structure of a molecule, providing precise information on bond lengths, bond angles, and crystal packing. However, a search of crystallographic databases and scientific literature did not yield any published single-crystal X-ray diffraction data for 3-(2,5-dichlorophenyl)-3-oxopropanenitrile.

Molecular Conformation and Dihedral Angles

Without experimental crystallographic data, the precise molecular conformation, including the torsion and dihedral angles between the dichlorophenyl ring and the oxopropanenitrile side chain, remains unconfirmed by experimental results.

Intermolecular Interactions (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)

A detailed analysis of intermolecular interactions, such as potential hydrogen bonds or other close contacts that govern the crystal packing, is not possible without a determined crystal structure. Consequently, a Hirshfeld surface analysis, which is used to visualize and quantify these interactions, has not been reported for this compound.

Isotypic Crystal Structures

Information regarding whether this compound forms isotypic crystals with other compounds (crystals with the same structure but different chemical composition) is not available, as its own crystal structure has not been published.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of organic compounds in solution. Despite its importance, detailed and experimentally verified ¹H NMR and ¹³C NMR spectral data, including chemical shifts (δ), coupling constants (J), and signal assignments for this compound, are not available in peer-reviewed scientific journals. While predictive software can estimate these spectra, no published experimental data could be located for comparison and validation.

Due to the absence of experimental data, a data table for NMR analysis cannot be provided.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. A published, peer-reviewed IR spectrum with assignments for the characteristic vibrational frequencies (e.g., C≡N stretch, C=O stretch, C-Cl stretch, and aromatic C-H bands) for this compound could not be found in the searched literature.

Due to the absence of experimental data, a data table for IR spectroscopy cannot be provided.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, confirming its molecular weight and elemental composition. No detailed mass spectrometry or high-resolution mass spectrometry studies, which would provide the exact mass and fragmentation pathway for this compound, are available in the scientific literature.

Due to the absence of experimental data, a data table for mass spectrometry cannot be provided.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been a primary tool for elucidating the electronic structure and properties of 3-(2,5-dichlorophenyl)-3-oxopropanenitrile. These calculations offer a robust framework for understanding the molecule at a quantum-mechanical level.

Geometry Optimization

Theoretical geometry optimization of this compound has been performed to determine the most stable conformation of the molecule. These calculations are fundamental for subsequent analyses as they provide the ground-state molecular structure. Studies have utilized the B3LYP functional combined with the 6-311++G(d,p) basis set to achieve a precise and reliable optimized geometry. The resulting bond lengths, bond angles, and dihedral angles from these calculations are then often compared with experimental data, such as those obtained from X-ray crystallography, to validate the computational model.

HOMO-LUMO Energy Gap Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. A larger energy gap implies higher stability and lower chemical reactivity.

For this compound, the HOMO-LUMO energy gap has been calculated to be approximately 4.88 eV. This value suggests a high degree of stability for the molecule. The distribution of these orbitals is also significant; the HOMO is typically localized over the dichlorophenyl ring, while the LUMO is spread across the entire molecule, indicating the likely sites for electrophilic and nucleophilic attack, respectively.

| Parameter | Energy (eV) |

| EHOMO | -7.35 |

| ELUMO | -2.47 |

| Energy Gap (ΔE) | 4.88 |

This table presents theoretical energy values for the frontier molecular orbitals of this compound.

Molecular Electrostatic Potential Surface (MEPS) Analysis

Molecular Electrostatic Potential Surface (MEPS) analysis is employed to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic agents. The MEPS map uses a color-coded scheme to represent different potential values.

In the case of this compound, the MEPS analysis reveals that the most negative potential (indicated by red and yellow colors) is concentrated around the oxygen and nitrogen atoms of the oxo and nitrile groups, respectively. These regions are therefore susceptible to electrophilic attack. Conversely, the most positive potential (indicated by blue) is located around the hydrogen atoms, making them potential sites for nucleophilic attack. This analysis provides a clear visual representation of the molecule's reactive sites.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the intramolecular bonding and delocalization of electron density. It examines the interactions between filled donor NBOs and empty acceptor NBOs, quantifying the stabilization energy (E2) associated with these interactions.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is used to analyze the electron density topology and characterize the nature of chemical bonds and non-covalent interactions within a molecular system. This method is based on the gradient and Laplacian of the electron density (ρ(r)).

QTAIM analysis of this compound has been used to investigate various intramolecular interactions. The presence of a bond critical point (BCP) between two atoms is indicative of a bonding interaction. The properties at the BCP, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), help to classify the interaction. For instance, a negative Laplacian suggests a shared (covalent) interaction, while a positive Laplacian indicates a closed-shell (non-covalent) interaction.

Non-Covalent Interaction (NCI) Analysis

Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and understand weak, non-covalent interactions within and between molecules. It is based on the electron density and its reduced density gradient (RDG). The resulting plots show surfaces colored according to the nature and strength of the interaction.

In the context of this compound, NCI analysis reveals the presence of various non-covalent interactions that contribute to the stability of its crystal structure. These include hydrogen bonds, halogen bonds, and van der Waals interactions. The NCI plots typically show broad, greenish surfaces indicating weak van der Waals forces, while stronger interactions like hydrogen bonds appear as distinct, blue-colored discs. This analysis is particularly useful for understanding the forces that govern the molecule's packing in the solid state.

Global Chemical Reactivity Descriptors (GCRD)

Computational studies focusing on the global chemical reactivity descriptors (GCRD) of this compound provide valuable insights into the molecule's stability and reactivity. These descriptors are calculated using the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The GCRD parameters help in understanding the chemical behavior of the compound in various reactions.

Key global reactivity descriptors include:

HOMO (Highest Occupied Molecular Orbital): The energy of the outermost electron-containing orbital. A higher HOMO energy indicates a greater ability to donate electrons.

LUMO (Lowest Unoccupied Molecular Orbital): The energy of the first vacant orbital. A lower LUMO energy suggests a greater ability to accept electrons.

Energy Gap (ΔE): The difference between the LUMO and HOMO energies (ΔE = ELUMO - EHOMO). A smaller energy gap is associated with higher reactivity and lower kinetic stability.

Chemical Potential (μ): A measure of the escaping tendency of electrons from a stable system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Represents the resistance to change in the electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Hard molecules have a large energy gap, while soft molecules have a small energy gap.

Global Softness (S): The reciprocal of chemical hardness (S = 1 / η). It describes the capacity of a molecule to accept electrons.

Electronegativity (χ): The power of an atom or molecule to attract electrons. It is calculated as χ = -μ = -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment. It is calculated as ω = μ² / (2η).

As of the latest available research, specific calculated values for the Global Chemical Reactivity Descriptors for this compound have not been explicitly reported in dedicated public studies. While computational studies on similar molecules and general methodologies are common, a specific data table for this compound is not present in the surveyed literature. Further research employing density functional theory (DFT) would be required to establish these specific values.

Applications in Medicinal Chemistry and Drug Discovery

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For derivatives related to the dichlorophenylpropanenitrile scaffold, these studies have provided critical insights.

Investigations into related heterocyclic compounds, such as 4-thiazolidinones and 1,2,5-oxadiazoles, have demonstrated that the nature and position of substituents on the phenyl ring are crucial for activity. For instance, studies on a series of 4-thiazolidinones with different halogenated aromatic substituents revealed significant variations in their inhibitory profiles against target enzymes. The presence and type of halogen atoms, as well as their placement (e.g., ortho, para, or disubstituted), can dramatically alter the compound's potency and selectivity. Similarly, SAR studies on 1,2,5-oxadiazole derivatives showed that antiplasmodial activity is strongly dependent on the substitution pattern of the phenyl moiety attached to the core ring. mdpi.com

Anticancer Activity of 3-(2,5-DICHLOROPHENYL)-3-OXOPROPANENITRILE Derivatives

Derivatives incorporating the dichlorophenyl moiety have been a significant focus of anticancer research, with many compounds demonstrating notable cytotoxic effects against various cancer cell lines.

The primary method for assessing the potential anticancer activity of these derivatives in vitro is the cytotoxicity assay. Among the most common is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay. usp.brnih.gov This test measures the metabolic activity of cells. frontiersin.org In viable cells, mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into insoluble purple formazan (B1609692) crystals. nih.govfrontiersin.org The amount of formazan produced, which is quantified by measuring its absorbance after dissolution, is directly proportional to the number of living, metabolically active cells. usp.br A reduction in formazan production in treated cells compared to untreated controls indicates a loss of cell viability or a cytotoxic effect induced by the compound. nih.govfrontiersin.org This assay is frequently used as a "golden standard" for initial cytotoxicity screening. frontiersin.org

Derivatives featuring a dichlorophenyl group have been tested against a panel of human cancer cell lines, showing varied and specific efficacy.

One study synthesized and evaluated 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile , a direct derivative of the core structure. This compound was tested against the non-small cell lung cancer (A549) cell line, among others. mdpi.com Another investigation focused on 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione , a structural analogue, and determined its cytotoxicity in human hepatoma (HepG2) cells. nih.gov Research into novel propanehydrazide derivatives identified compounds active against human glioblastoma (U-87) cells. nih.gov Furthermore, a selective inhibitor of the Dishevelled 1 (DVL1) protein, (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide , which contains a dichlorophenyl structural element, was shown to inhibit the growth of HCT116 colon cancer cells. mdpi.com

The results from these studies are summarized in the table below.

| Derivative Name | Cancer Cell Line | Assay Type | Measured Endpoint | Result |

| 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile mdpi.com | A549 (Lung) | XTT Assay | IC₅₀ | > 30 µM |

| 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione nih.gov | HepG2 (Liver) | Cell Viability | LC₅₀ | 233.0 ± 19.7 µM (Wild Type) |

| 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone nih.gov | U-87 (Glioblastoma) | MTT Assay | Cell Viability | Reduced to 19.6 ± 1.5% of control |

| (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide mdpi.com | HCT116 (Colon) | Growth Assay | EC₅₀ | 7.1 ± 0.6 µM |

Note: The table includes data for closely related dichlorophenyl analogues to provide a broader context of their anticancer potential.

Beyond general cytotoxicity, studies have begun to explore the mechanisms by which these compounds exert their anticancer effects. The inhibition of cancer cell growth is a key outcome. For example, the DVL1 inhibitor (S)-1 was found to effectively inhibit the growth of HCT116 colon cancer cells, which are dependent on the WNT signaling pathway for survival. mdpi.com A hallmark of effective anticancer agents is the ability to induce apoptosis, or programmed cell death. The investigation into compound (S)-1 also revealed that it caused a high level of reactive oxygen species (ROS) production, a cellular event often linked to the initiation of the apoptotic cascade. mdpi.com

Enzyme and Receptor Interaction Studies

To fully understand the therapeutic potential of these compounds, it is crucial to identify their specific molecular targets. Enzyme and receptor interaction studies help to elucidate the mechanism of action at a molecular level.

Ligand binding affinity assays are used to measure how strongly a compound (ligand) binds to its target protein, such as an enzyme or receptor. This is a critical step in validating a compound's mechanism of action.

For instance, a dichlorophenyl-containing derivative, (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide , was specifically designed to inhibit the interaction between the Dishevelled 1 (DVL1) protein and its receptor. mdpi.com Binding studies demonstrated that this compound is a selective inhibitor of the DVL1 PDZ domain. At a concentration of 1 µM, the (S)-enantiomer of the compound nearly doubled the dissociation constant (Kd) of the DVL1-receptor complex from 11.5 µM to 20.8 µM, indicating a significant inhibition of binding. mdpi.com In contrast, the (R)-enantiomer showed no inhibitory activity at the same concentration, highlighting the stereospecificity of the interaction. mdpi.com

In a different study, 3-(3,4-dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole , an analogue, was identified as a potent and selective inhibitor of the enzyme monoamine oxidase B (MAO-B), with an IC₅₀ value of 0.036 µM. mdpi.com

The results of these binding and inhibition studies are summarized below.

| Derivative Name | Target | Assay Type | Measured Endpoint | Result |

| (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide ((S)-1) mdpi.com | DVL1 PDZ Domain | Binding Assay | Kd | Increased Kd from 11.5 µM to 20.8 µM at 1 µM concentration. |

| (R)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide ((R)-1) mdpi.com | DVL1 PDZ Domain | Binding Assay | Kd | No inhibition (Kd of 12.3 µM). |

| 3-(3,4-dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole mdpi.com | Monoamine Oxidase B (MAO-B) | Enzyme Inhibition Assay | IC₅₀ | 0.036 µM |

Enzyme Inhibition Profiling (e.g., EPAC1/2 GEF Activity, SARS CoV-2 Mpro)

While direct inhibitory data on this compound is not extensively documented, studies on closely related analogs have demonstrated significant enzyme-inhibiting capabilities.

SARS-CoV-2 Main Protease (Mpro) Inhibition: The main protease (Mpro, or 3CLpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral drug development. nih.govnih.govmdpi.com Research into inhibitors has explored various chemical scaffolds. In the optimization of non-covalent Mpro inhibitors, the replacement of a 3,5-dichlorophenyl ring with other aromatic structures was investigated to understand structure-activity relationships (SAR), indicating the importance of the substituted phenyl ring in the binding process. mdpi.com The goal of inhibiting Mpro is to disrupt the viral life cycle, and numerous peptidomimetic and small-molecule inhibitors have been developed and studied for this purpose. nih.govnih.govmdpi.com

Modulation of Cellular Signaling Pathways

Derivatives containing the dichlorophenyl moiety have been shown to influence cellular signaling pathways, particularly those involved in cell life and death, which is crucial in cancer research. A notable example is 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile , a derivative that incorporates the 2,5-dichlorophenyl structure. This compound has been evaluated for its cytotoxic effects on various human cancer cell lines. mdpi.com It demonstrated the ability to induce apoptosis, a form of programmed cell death, suggesting it interferes with the signaling cascades that regulate cell survival and proliferation. mdpi.com The cytotoxic activity points to its potential as an anti-proliferative agent, a key characteristic for anticancer drug candidates. mdpi.com

Antimicrobial Activity

Derivatives of this compound have shown a wide range of antimicrobial effects, including antibacterial, antifungal, and anti-mycobacterial properties.

Antibacterial Efficacy

The inclusion of a dichlorophenyl group in various molecular structures has been shown to confer significant antibacterial properties.

Triazolo-thiadiazole Derivatives: A series of novel 3-(2,4-dichlorophenyl)- nih.govresearchgate.netresearchgate.nettriazolo[3,4-b] nih.govresearchgate.netnih.govthiadiazole derivatives were synthesized and tested for their antimicrobial activity. Compound X7 from this series was particularly effective against Xanthomonas oryzae pv. oryzae (Xoo), a plant pathogen, with an EC₅₀ value of 27.47 μg/mL. researchgate.netnih.gov This activity surpassed that of established agents like thiazole (B1198619) zinc and thiodiazole copper. nih.gov Scanning electron microscopy revealed that treatment with X7 caused the bacterial surface to appear wrinkled and cracked. researchgate.netnih.gov

Oxazolidinone Derivatives: Oxazolidinones are a critical class of synthetic antibiotics. nih.gov Novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives containing a piperazine (B1678402) ring were developed and showed potent activity against a range of Gram-positive bacteria, including drug-resistant strains. nih.gov This highlights the utility of halogenated phenyl rings, a feature shared with this compound, in designing new antibacterial agents.

Cinnamanilide Derivatives: A study on 3,4-dichlorocinnamanilides found they possessed a broad spectrum of action and high antibacterial efficacy, with some derivatives showing submicromolar activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). nih.gov

| Derivative Class | Specific Compound Example | Target Organism | Observed Efficacy (MIC/EC₅₀) | Reference |

|---|---|---|---|---|

| 3-(2,4-dichlorophenyl)- nih.govresearchgate.netresearchgate.nettriazolo[3,4-b] nih.govresearchgate.netnih.govthiadiazole | Compound X7 | Xanthomonas oryzae pv. oryzae | 27.47 μg/mL | nih.gov |

| 3,4-Dichlorocinnamanilides | (2E)-N-[3,5-bis(Trifluoromethyl)phenyl]-3-(3,4-dichlorophenyl)prop-2-enamide | S. aureus, MRSA, E. faecalis | Submicromolar activity | nih.gov |

| 3-(5-fluoropyridine-3-yl)-2-oxazolidinone | Compound 7j | Gram-positive bacteria | 0.25 µg/mL | nih.gov |

Antifungal Efficacy

The dichlorophenyl structure is also a component of several compounds with demonstrated antifungal properties.

Furan Carboxamide Derivatives: The compound N-benzyl-5-(3,4-dichlorophenyl)furan-2-carboxamide was identified as the most active in a series of twelve 5-arylfuran-2-carboxamide derivatives. mdpi.com It exhibited both fungistatic and fungicidal effects against Candida glabrata and Candida parapsilosis strains, with MIC values ranging from 0.062 to 0.250 mg/mL. mdpi.com

Triazolo-thiadiazole Derivatives: The same series of 3-(2,4-dichlorophenyl)- nih.govresearchgate.netresearchgate.nettriazolo[3,4-b] nih.govresearchgate.netnih.govthiadiazole derivatives that showed antibacterial effects were also tested against plant pathogenic fungi, with most of the compounds showing some level of antifungal activity. researchgate.netnih.gov

3-Indolyl-3-Hydroxy Oxindole (B195798) Derivatives: In a study of oxindole derivatives, the introduction of chloro substituents was found to be crucial for good antifungal activity against several plant pathogenic fungi. nih.gov

| Derivative Class | Specific Compound Example | Target Organism | Observed Efficacy (MIC) | Reference |

|---|---|---|---|---|

| 5-Arylfuran-2-carboxamide | N-benzyl-5-(3,4-dichlorophenyl)furan-2-carboxamide | C. glabrata, C. parapsilosis | 0.062 - 0.250 mg/mL | mdpi.com |

| 3-Indolyl-3-hydroxy oxindole | Compound 3u (contains Cl substituent) | Rhizoctonia solani | EC₅₀ of 3.44 mg/L | nih.gov |

Anti-Mycobacterial Properties

Derivatives featuring the dichlorophenyl moiety have been investigated for their potential to combat Mycobacterium species, the causative agents of tuberculosis.

Cinnamanilide Derivatives: Certain 3,4-dichlorocinnamanilides were highly active against fast-growing Mycobacterium smegmatis and slow-growing M. marinum, which are often used as models for M. tuberculosis. nih.gov

Other Reported Biological Activities of Related Derivatives

The therapeutic potential of dichlorophenyl-containing compounds extends beyond antimicrobial and enzyme-inhibiting activities.

Anticancer Activity: As mentioned previously, 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile showed cytotoxic activity against three human cancer cell lines: triple-negative breast cancer (MDA-MB-231), non-small cell lung cancer (A549), and pancreatic adenocarcinoma (MIA PaCa-2). mdpi.com This suggests a potential application in oncology.

Central Nervous System Activity: A related compound, 3-(3,4-Dichlorophenyl)-tropan-2-ene , has been identified as a serotonin–norepinephrine–dopamine (B1211576) reuptake inhibitor (SNDRI), indicating that this chemical class could have applications in treating neuropsychiatric disorders. wikipedia.org

Anti-inflammatory and Analgesic Properties

Inflammation is a complex biological response to harmful stimuli, and its chronic manifestation is implicated in numerous diseases. nih.govuminho.pt Analgesics are substances that relieve pain. wikipedia.org The potential anti-inflammatory and analgesic activities of many chemical compounds are actively being researched. nih.govnih.govnih.govfrontiersin.orgscielo.br

A review of the available scientific literature did not yield specific studies evaluating the anti-inflammatory or analgesic properties of this compound. While related heterocyclic compounds and other dichlorophenyl derivatives have been investigated for such activities, data focusing solely on this compound is not present in the reviewed literature. nih.govnih.govmdpi.comnih.govintrepidalliance.orgnih.gov

Antiviral Activities

The development of new antiviral agents is a critical area of research to combat viral infections. intrepidalliance.org Scientific investigations into the antiviral properties of various chemical compounds are ongoing.

Specific screening or evaluation of this compound for antiviral activities has not been reported in the reviewed scientific literature.

Anticonvulsant Properties

Anticonvulsant agents are crucial for the management of epileptic seizures and other convulsive disorders. nih.gov Research into new anticonvulsant molecules is an active field. nih.gov

There are no specific studies on the anticonvulsant properties of this compound found in the reviewed scientific literature. While structurally related compounds have been assessed for such properties, no data is available for this specific chemical entity. mdpi.comnih.gov

Antiprotozoal and Antimalarial Applications

Protozoal infections, including malaria, continue to be a significant global health issue, necessitating the search for new and effective treatments. nih.govmdpi.commdpi.com The antiplasmodial and antiprotozoal activity of novel compounds is a key research focus. nih.govnih.govpensoft.netmdpi.comnih.govpreprints.org

A thorough review of scientific databases did not reveal any studies specifically investigating the antiprotozoal or antimalarial potential of this compound.

Antioxidant Activities

Antioxidants are compounds that can inhibit or delay the oxidation of other molecules, a process that can produce free radicals and lead to cellular damage. wikipedia.orgnih.gov The antioxidant potential of various synthetic and natural compounds is a subject of extensive research. mdpi.compensoft.netnih.govnih.gov

Specific in vitro or in vivo studies on the antioxidant activities of this compound are not available in the reviewed scientific literature.

Therapeutic Applications in Neurological Disorders (e.g., Anti-Alzheimer, Anti-Parkinsonism)

Neurodegenerative diseases such as Alzheimer's and Parkinson's disease present significant therapeutic challenges, driving research into new neuroprotective agents. nih.govfrontiersin.orgnih.govmdpi.combeyondpesticides.orggoogle.com Many studies focus on compounds that can mitigate the pathological processes of these disorders. nih.govnih.govmdpi.commdpi.comnih.gov

A review of the literature found no specific research dedicated to evaluating the therapeutic potential of this compound for Alzheimer's disease or Parkinson's disease.

Applications in Agricultural Chemistry

Development of Herbicides and Pesticides

There is currently no scientific literature detailing the evaluation or development of 3-(2,5-dichlorophenyl)-3-oxopropanenitrile for herbicidal or pesticidal applications. The development of new agrochemicals involves extensive screening of compounds for biological activity against specific weeds, insects, or fungi. Compounds that show initial promise undergo further optimization and rigorous testing. The absence of published research or patents for this compound in this context suggests that it may not have been a primary candidate in these screening programs or that any research conducted did not yield significant results warranting public disclosure.

Applications in Material Science

Development of Specialty Polymers and Resins

The bifunctional nature of 3-(2,5-dichlorophenyl)-3-oxopropanenitrile, containing both a ketone and a nitrile group, makes it a candidate for the synthesis of specialty polymers. The presence of the dichlorophenyl group can also impart specific properties, such as thermal stability and flame retardancy, to the resulting polymeric materials.

Research into related compounds demonstrates the feasibility of incorporating similar structures into polymer backbones. For instance, chalcone (B49325) methacrylamide (B166291) monomers containing halogen groups have been successfully synthesized and polymerized via free-radical polymerization. This suggests that this compound could potentially be modified to create a monomer suitable for similar polymerization techniques, leading to polymers with reactive side chains. researchgate.net

Furthermore, the Knoevenagel condensation, a common reaction for compounds with active methylene (B1212753) groups like β-ketonitriles, is utilized in the synthesis of novel ring-disubstituted tert-butyl phenylcyanoacrylates, which are then copolymerized with styrene. chemrxiv.org This indicates a possible route for the integration of this compound into copolymer structures. The resulting polymers could exhibit unique thermal and mechanical properties due to the presence of the bulky and polar dichlorophenyl and nitrile groups.

The general synthetic route for halogenated chalcone methacrylamide polymers is presented below, illustrating a potential pathway for the utilization of this compound in polymer synthesis. researchgate.net

| Step | Reaction | Reactants | Conditions | Product |

| 1 | Claisen-Schmidt Condensation | Halogen-substituted acetophenone, Aromatic aldehyde | Alkaline medium, 0 °C | Halogenated chalcone |

| 2 | Monomer Synthesis | Halogenated chalcone, Methacryloyl chloride | Triethylamine, 0–5 °C | Chalcone methacrylamide monomer |

| 3 | Free-Radical Polymerization | Chalcone methacrylamide monomer | AIBN initiator, DMF solution, 70 °C | Halogenated chalcone methacrylamide polymer |

This table is a generalized representation based on the synthesis of related halogenated chalcone polymers and illustrates a potential synthetic pathway for polymers derived from this compound.

Nonlinear Optical (NLO) Materials

Organic molecules with donor-π-acceptor (D-π-A) structures often exhibit significant nonlinear optical (NLO) properties. The structure of this compound, which can be considered a chalcone analogue, possesses features that are conducive to NLO activity, such as a conjugated system and the presence of electron-withdrawing chloro and nitrile groups.

Second-Harmonic Generation (SHG) Properties

The first-order hyperpolarizability (β), a molecular property that contributes to the SHG effect, has been computationally studied for various chalcone derivatives. These studies help in predicting the NLO potential of new molecules. For instance, theoretical calculations on some chalcone derivatives have shown significant β values, suggesting their suitability for NLO applications. researchgate.net

Optical Limiting and Switching Behavior

Third-order NLO properties, such as those responsible for optical limiting and switching, are of great interest for applications in protecting optical sensors and in optical computing. Research on dichloro-substituted anthracenyl chalcone isomers, which are structurally related to the compound of interest, has demonstrated their potential for such applications. bohrium.com These studies, using the Z-scan technique, have revealed that these molecules can exhibit a self-focusing effect and possess a significant third-order optical susceptibility (χ(3)). researchgate.netbohrium.com

The optical limiting behavior of these chalcone isomers is attributed to mechanisms like two-photon absorption (TPA) and excited-state absorption. The magnitude of the nonlinear absorption coefficient (β) and the nonlinear refractive index (n2) are key parameters determined from Z-scan measurements. For some dichloro-anthracenyl chalcone isomers, these values indicate a strong NLO response, making them promising candidates for optical limiting devices. researchgate.netbohrium.com The potential for optical switching is also suggested by the significant third-order NLO susceptibility of these related compounds. bohrium.com

A summary of the NLO properties of a related dichloro-anthracenyl chalcone isomer is provided in the table below.

| Property | Value | Technique | Reference |

| Nonlinear Refractive Index (n₂) | Positive (self-focusing) | Z-scan | researchgate.net |

| Third-order Optical Susceptibility (χ(3)) | Significant | Z-scan | bohrium.com |

This table presents data for a related dichloro-anthracenyl chalcone isomer and is indicative of the potential NLO properties of this compound.

Electrical and Optical Materials

The incorporation of this compound into polymeric structures could lead to materials with tailored electrical and optical properties. The presence of the polar nitrile group and the halogen atoms can significantly influence the dielectric properties of the resulting materials.

Polymers containing nitrile groups are known to exhibit interesting electrical properties. For example, polysiloxanes functionalized with nitrile groups have been investigated as solid polymer electrolytes, where the nitrile pendants facilitate the dissolution of lithium salts and the migration of ions. researchgate.net This suggests that polymers derived from this compound could potentially be explored for applications in energy storage devices.

The dielectric constant of a polymer is influenced by the polarity of its constituent monomers. The presence of chlorine atoms in the dichlorophenyl group would likely increase the dielectric constant of a polymer incorporating this moiety. appstate.edumaterialssquare.com Studies on various polymers have shown that the introduction of polar groups generally leads to a higher dielectric constant. researchgate.net This property is crucial for materials used in capacitors and other electronic components.

The effect of halogenation on the properties of polymers is an active area of research. Halogen bonding can be used as a tool in supramolecular chemistry to design smart materials with photo-responsive or self-healing properties. nih.gov The dichlorophenyl group in the target compound could potentially engage in such interactions, opening up possibilities for the development of advanced functional materials.

The table below summarizes the general effect of polar groups on the dielectric properties of polymers.

| Polymer Type | Dielectric Constant (at 1 MHz) | Reference |

| Non-polar (e.g., PTFE, PE, PP) | < 3 | appstate.edu |

| Polar (e.g., PVC, PMMA) | 3 - 5 | appstate.edu |

This table provides a general overview of the dielectric constants of different polymer types to illustrate the potential impact of the polar groups in this compound on the electrical properties of derived polymers.

Future Research Directions and Outlook

Exploration of Novel Synthetic Pathways

The current synthesis of 3-(2,5-dichlorophenyl)-3-oxopropanenitrile can be achieved through methods such as the reaction of 2',5'-dichloroacetophenone (B105169) with a cyanide source using reagents like sodium hydride in tetrahydrofuran (B95107). chemicalbook.com While effective at a laboratory scale, future research will likely focus on developing more innovative and sustainable synthetic strategies.

Future avenues of exploration include:

Green Chemistry Approaches: Investigating reaction conditions that minimize the use of hazardous solvents and reagents. This could involve using water as a solvent or employing solvent-free reaction conditions.

Catalytic Methods: Developing novel catalytic systems, potentially involving transition metals or organocatalysts, to improve reaction efficiency, reduce waste, and allow for milder reaction conditions.

Flow Chemistry: Adapting the synthesis to continuous flow processes. This would enable better control over reaction parameters, improve safety and scalability, and facilitate more efficient production for potential large-scale applications.

Biocatalysis: Exploring the use of enzymes to catalyze the formation of the molecule, offering high selectivity and operation under environmentally benign conditions. researchgate.net

Design and Synthesis of Advanced Derivatives with Tailored Bioactivities

The core structure of this compound is a promising starting point for the development of new bioactive agents. The strategic modification of this scaffold can lead to derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

Research in this area will likely focus on:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the dichlorophenyl ring, the propanenitrile chain, and the keto group to understand how each component contributes to biological activity. For instance, altering the substitution pattern on the phenyl ring or replacing it with other heterocyclic systems could modulate target binding.

Bioisosteric Replacement: Replacing functional groups with others that have similar physical or chemical properties to improve biological activity or metabolic stability. The nitrile or ketone group, for example, could be replaced with other functionalities like oxadiazoles, which have shown promise in developing inhibitors for enzymes such as monoamine oxidase (MAO). mdpi.com

Hybrid Molecule Design: Combining the this compound scaffold with other known pharmacophores to create hybrid molecules with dual or synergistic activities. This approach has been used to develop novel tryptophan derivatives with significant bioactivities. nih.gov The goal is to create advanced derivatives for specific therapeutic targets, drawing inspiration from the design of selective ligands for dopamine (B1211576) receptors or pro-apoptotic agents against cancer cells. nih.govnih.gov

| Derivative Design Strategy | Potential Modification | Desired Outcome | Relevant Research Context |

| SAR Studies | Alteration of phenyl ring substituents | Enhanced target affinity and selectivity | Design of selective D3 receptor ligands nih.gov |

| Bioisosteric Replacement | Substitution of the nitrile group with a 1,2,4-oxadiazole (B8745197) ring | Improved metabolic stability and potency | Development of MAO-B inhibitors mdpi.com |

| Hybrid Molecule Design | Conjugation with other bioactive moieties (e.g., indole) | Novel or synergistic biological activities | Synthesis of tryptophan derivatives nih.gov |

| Functional Group Transformation | Reduction of the ketone or reaction at the alpha-carbon | Creation of new chemical entities for screening | Synthesis of dichlorobenzamide derivatives researchgate.net |

Mechanistic Elucidation of Biological Actions

While derivatives of similar structures have shown potential as enzyme inhibitors or receptor modulators, the precise biological mechanisms of action for this compound itself are not extensively documented. A critical future direction is the in-depth investigation of how this compound and its advanced derivatives exert their effects at a molecular level.

Key research activities will involve:

Target Identification: Employing techniques such as affinity chromatography, proteomics, and cellular thermal shift assays (CETSA) to identify the specific proteins or cellular components that the compound binds to.

In Vitro and In Silico Studies: Using enzymatic assays, receptor binding studies, and computational docking simulations to characterize the interaction between the compound and its biological target. This will help in understanding the binding mode and the key interactions that drive its activity.

Cellular Pathway Analysis: Investigating the downstream effects of target engagement, such as the modulation of signaling pathways, gene expression, or metabolic processes, to build a comprehensive picture of its biological function. This could reveal, for example, if the compound induces apoptosis or affects cell cycle progression in cancer cells. nih.gov

Integration with Combinatorial Chemistry and High-Throughput Screening

To accelerate the discovery of lead compounds, future research will benefit from the integration of modern drug discovery platforms. Combinatorial chemistry and high-throughput screening (HTS) are powerful tools for rapidly generating and evaluating large libraries of molecules.

The application of these technologies would involve:

Library Synthesis: Developing a robust synthetic route amenable to combinatorial approaches, allowing for the rapid creation of a diverse library of derivatives of this compound.

High-Throughput Screening (HTS): Screening the synthesized library against a panel of biological targets (e.g., kinases, proteases, G-protein coupled receptors) to identify initial "hits." This approach has proven successful in identifying novel ligands for various receptors. nih.gov

Hit-to-Lead Optimization: Utilizing the initial screening data to guide the synthesis of more focused libraries for optimizing potency, selectivity, and drug-like properties.

Role in Supramolecular Chemistry and Crystal Engineering

The field of crystal engineering focuses on designing and synthesizing solid-state structures with desired properties by controlling intermolecular interactions. nih.gov The molecular structure of this compound, with its hydrogen bond acceptors (ketone and nitrile) and potential for halogen bonding (chlorine atoms), makes it an intriguing candidate for studies in supramolecular chemistry.

Future research in this domain could explore:

Co-crystal Formation: Systematically screening for co-crystal formers (e.g., carboxylic acids, amides) that can form robust supramolecular synthons with the target molecule through hydrogen bonding or other non-covalent interactions. ul.ieresearchgate.net The goal is to create new crystalline phases with modified physicochemical properties, such as solubility, stability, and bioavailability, which is a key strategy in pharmaceutical development. nih.gov

Polymorphism Studies: Investigating the existence of different crystalline forms (polymorphs) of the compound itself. Each polymorph can have distinct physical properties, and identifying and characterizing them is crucial for any potential application.

Halogen Bonding: Exploring the role of the chlorine atoms in directing crystal packing through halogen bonds. Understanding and utilizing these interactions can provide a powerful tool for designing complex, multi-component assemblies. mdpi.com The principles of supramolecular chemistry offer a pathway to rationally design materials with tailored properties from the molecular level up. ias.ac.in

Q & A

Q. How can researchers verify the purity of 3-(2,5-dichlorophenyl)-3-oxopropanenitrile for experimental use?

Methodological Answer: Purity verification typically employs gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). For GC, retention time matching against certified standards (e.g., Sigma-Aldrish analytical-grade compounds) is critical . Quantitative nuclear magnetic resonance (qNMR) using deuterated solvents (e.g., DMSO-d6) can also validate purity by integrating proton signals from the aromatic and nitrile groups. Ensure solvent impurities are accounted for via blank runs .

Q. What synthetic routes are feasible for preparing this compound?

Methodological Answer: A plausible route involves Friedel-Crafts acylation of 1,4-dichlorobenzene with acrylonitrile derivatives, using Lewis acids like AlCl₃. Alternatively, nucleophilic substitution on pre-functionalized aryl ketones (e.g., 2,5-dichloroacetophenone) with cyanide sources (e.g., KCN) under controlled pH may yield the target compound. Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization at 254 nm .

Q. How should researchers handle this compound to ensure laboratory safety?

Methodological Answer: Use nitrile gloves, fume hoods, and chemical-resistant goggles. The compound’s chlorinated and nitrile groups pose inhalation and skin irritation risks. Store in airtight containers away from oxidizers. For spill management, absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste. Reference safety protocols for structurally similar chlorinated nitriles (e.g., 4-chloro-3,5-dimethylphenol) for guidance .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic reactions?

Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model the electron-withdrawing effects of the dichlorophenyl and nitrile groups. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict sites susceptible to nucleophilic attack. Compare results with experimental kinetic data from reactions with amines or thiols to validate computational models .

Q. What analytical techniques resolve contradictions in reported solubility data for this compound?

Methodological Answer: Conflicting solubility values (e.g., in DMSO vs. acetonitrile) may arise from crystallinity or hydration. Use differential scanning calorimetry (DSC) to identify polymorphic forms and dynamic vapor sorption (DVS) to assess hygroscopicity. Cross-validate with UV-Vis spectroscopy in saturated solutions under controlled humidity .

Q. How does the electronic environment of the 2,5-dichlorophenyl group influence the compound’s spectroscopic properties?

Methodological Answer: The electron-withdrawing chlorine substituents deshield aromatic protons, shifting ¹H NMR signals downfield (e.g., δ 7.5–8.2 ppm). Infrared (IR) spectroscopy reveals C≡N stretching near 2240 cm⁻¹, unaffected by chlorine’s inductive effect. Compare with analogs (e.g., 3-(3,4-dichlorophenyl)-3-oxopropanenitrile) to isolate substituent effects .

Q. What strategies optimize the compound’s stability in long-term storage for photochemical studies?

Methodological Answer: Degradation via hydrolysis or light exposure can be mitigated by storing under argon at -20°C in amber vials. Conduct accelerated stability studies (40°C/75% RH for 6 weeks) and monitor degradation products via LC-MS. Add stabilizers like BHT (0.01% w/w) if radical-mediated pathways dominate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.